1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one
Description
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone-Schiff base hybrid compound characterized by a naphthalen-2(1H)-one core conjugated with a hex-1-yn-1-yl hydrazinylidene substituent. This structural motif places it within a broader class of naphthalenone derivatives known for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and chemosensory activities . The hex-1-yn-1-yl group introduces steric and electronic effects that modulate reactivity, solubility, and intermolecular interactions, distinguishing it from simpler analogs .
Properties
CAS No. |
922138-97-4 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(hex-1-ynyldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3 |
InChI Key |
IILQPKWADQVBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one, highlighting differences in substituents, spectral properties, and bioactivity:
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., Cl in H2L3) enhance cytotoxicity and redshift UV-Vis absorption , while electron-donating groups (e.g., methoxy in H2L6) improve fluorescence .
Bioactivity: Antimicrobial and anticancer activities correlate with substituent polarity and metal-coordination ability. For example, Mn(III) and Fe(III) complexes of hydroxy-substituted analogs show enhanced bioactivity compared to non-metallated ligands .
Structural Conformation : The hex-1-yn-1-yl group in the target compound likely induces steric hindrance, reducing crystal packing efficiency compared to planar analogs like FPDN .
Antioxidant Capacity : Azo derivatives (e.g., FPDN) exhibit superior radical scavenging due to delocalized π-systems and redox-active diazenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
